molecular formula C12H11NOS B6366840 2-Hydroxy-3-(2-methylthiophenyl)pyridine CAS No. 1261919-93-0

2-Hydroxy-3-(2-methylthiophenyl)pyridine

Cat. No.: B6366840
CAS No.: 1261919-93-0
M. Wt: 217.29 g/mol
InChI Key: ZUKUVOKDZBLGML-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methylthiophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a 2-methylthiophenyl group at position 3. This structural arrangement combines the aromaticity of pyridine with the sulfur-containing thiophene moiety, enhanced by a methyl substituent. The hydroxyl group confers hydrogen-bonding capacity, influencing solubility and molecular interactions, while the methylthiophenyl group introduces steric and electronic effects critical for reactivity and biological activity.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKUVOKDZBLGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methylthiophenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methylthiophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-Hydroxy-3-(2-methylthiophenyl)pyridine has diverse scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of dyes, fluorescent materials, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 2-Hydroxy-3-(2-methylthiophenyl)pyridine and related compounds:

Compound Name Substituents on Pyridine Key Functional Groups Unique Properties/Applications References
2-Hydroxy-3-(2-methylthiophenyl)pyridine 2-hydroxy, 3-(2-methylthiophenyl) Hydroxyl, Thiophene, Methyl Enhanced lipophilicity, potential enzyme interactions (inferred)
2-Hydroxy-3-(thiophen-3-yl)pyridine 2-hydroxy, 3-(thiophen-3-yl) Hydroxyl, Thiophene Dual heterocyclic reactivity; applications in drug design and metabolic pathway modulation
2-Hydroxy-3-(2-chlorophenyl)pyridine 2-hydroxy, 3-(2-chlorophenyl) Hydroxyl, Chlorophenyl Electron-withdrawing Cl increases reactivity; altered biological activity (e.g., enzyme inhibition)
3-(4-Methylthiophen-2-yl)pyridine 3-(4-methylthiophen-2-yl) Thiophene, Methyl Distinct electronic properties; applications in material science and catalysis
2-(4-Acetylphenyl)-3-hydroxypyridine 3-hydroxy, 2-(4-acetylphenyl) Hydroxyl, Acetylphenyl Acetyl group enables diverse chemical modifications; enhanced reactivity in organic synthesis

Key Observations

Substituent Position and Type: The methyl group on the thiophene ring in 2-Hydroxy-3-(2-methylthiophenyl)pyridine increases lipophilicity compared to non-methylated analogs like 2-Hydroxy-3-(thiophen-3-yl)pyridine. This may improve membrane permeability in biological systems . The hydroxyl group at position 2 facilitates hydrogen bonding, a feature absent in compounds like 3-(4-Methylthiophen-2-yl)pyridine, which lack polar substituents. This difference impacts solubility and target-binding affinity .

Electronic Effects :

  • Electron-rich thiophene (due to sulfur’s lone pairs) in the target compound contrasts with electron-withdrawing groups like chlorine in 2-Hydroxy-3-(2-chlorophenyl)pyridine. This distinction influences aromatic stacking and reactivity in electrophilic substitutions .

Biological and Chemical Reactivity :

  • The combination of thiophene and pyridine in the target compound may enable unique interactions with biological targets, such as enzymes or receptors, as seen in analogs like 2-Hydroxy-3-(thiophen-3-yl)pyridine .
  • Compared to 2-(4-Acetylphenyl)-3-hydroxypyridine, the absence of an acetyl group reduces ketone-mediated reactivity but enhances stability under acidic conditions .

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